5-methyl-1H-pyrazol-3-amine hydrochloride

Übersicht

Beschreibung

5-Methyl-1H-pyrazol-3-amine hydrochloride is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . The IUPAC name of this compound is this compound .

Molecular Structure Analysis

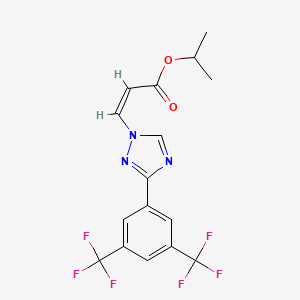

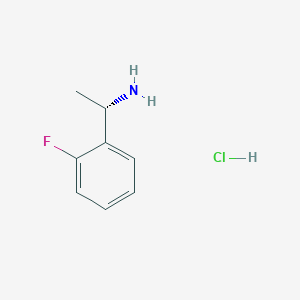

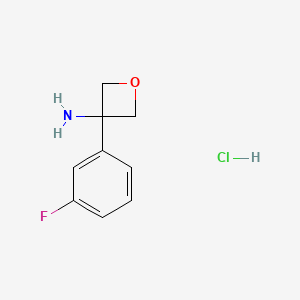

The molecular structure of this compound consists of a 5-membered ring with two nitrogen atoms and three carbon atoms . The InChI code for this compound is 1S/C4H7N3.ClH/c1-3-2-4(5)7-6-3;/h2H,1H3,(H3,5,6,7);1H .Physical And Chemical Properties Analysis

This compound has a molecular weight of 133.58 . It has a density of 1.2±0.1 g/cm3, a boiling point of 357.0±0.0 °C at 760 mmHg, and a melting point of 45-47 °C (lit.) . The compound is light sensitive and should be stored in a -20°C freezer .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The compound is involved in the synthesis of pyrazole derivatives, showing potential in antitumor, antifungal, and antibacterial activities. Synthesis processes include reactions with primary amines and characterization using various spectroscopic methods (Titi et al., 2020).

Chemical Reactions and Structures

- It participates in reactions with Appel salt, leading to products like N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines and pyrazolo[3,4-c]isothiazoles, further studied using single-crystal X-ray crystallography (Koyioni et al., 2014).

Applications in Material Sciences

- Pyrazole derivatives, including those related to 5-methyl-1H-pyrazol-3-amine, are used as corrosion inhibitors for steel in acidic environments. Their effectiveness is evaluated using various methods like weight loss measurements and electrochemical polarization (Herrag et al., 2007).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 5-methyl-1H-pyrazol-3-amine hydrochloride are not mentioned in the search results, pyrazole derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are expected to continue to be a focus of research due to their frequent use as scaffolds in the synthesis of bioactive chemicals .

Relevant Papers The relevant papers retrieved discuss the synthesis, antileishmanial, and antimalarial evaluation of some hydrazine-coupled pyrazole derivatives . The paper discusses the in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives . The paper also includes a molecular docking study .

Wirkmechanismus

Target of Action

5-Methyl-1H-pyrazol-3-amine hydrochloride, also known as 3-Amino-5-methylpyrazole , is an organic compound that serves as a pharmaceutical intermediate

Mode of Action

It’s known that the amino group in the pyrazole ring can act as a common reaction center, reacting with acids or acyl groups to form corresponding salts or amides . This suggests that the compound may interact with its targets through nucleophilic substitution reactions.

Pharmacokinetics

Its solubility in dichloromethane and methanol suggests that it may have good bioavailability.

Result of Action

One study suggests that a compound with a similar structure had potent in vitro antipromastigote activity , indicating potential bioactivity of this compound.

Action Environment

It’s known to be sensitive to light and should be stored in a dark place, sealed, and dry . This suggests that environmental factors such as light and humidity may affect its stability and efficacy.

Eigenschaften

IUPAC Name |

5-methyl-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.ClH/c1-3-2-4(5)7-6-3;/h2H,1H3,(H3,5,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRONLDVOFJRAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2,5-dibenzyl-6a-phenyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B3098227.png)

![[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B3098241.png)

![Benzo[b]thiophene-2-methanol, 6-methyl-](/img/structure/B3098272.png)

![tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate](/img/structure/B3098280.png)

![N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide](/img/structure/B3098294.png)